molecular formula C6H13NO2 B6615748 2-[(oxolan-3-yl)amino]ethan-1-ol CAS No. 42977-82-2

2-[(oxolan-3-yl)amino]ethan-1-ol

Cat. No.: B6615748
CAS No.: 42977-82-2
M. Wt: 131.17 g/mol
InChI Key: OQGQKDOPRYGOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(oxolan-3-yl)amino]ethan-1-ol is a chemical compound with the molecular formula C6H13NO2. It is also known by its IUPAC name, 2-amino-2-(oxolan-3-yl)ethan-1-ol. This compound is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to an aminoethanol group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(oxolan-3-yl)amino]ethan-1-ol typically involves the reaction of oxolane derivatives with aminoethanol. One common method is the nucleophilic substitution reaction where oxolane is reacted with aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(oxolan-3-yl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.

Scientific Research Applications

2-[(oxolan-3-yl)amino]ethan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(oxolan-3-yl)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-(oxolan-3-yl)ethan-1-ol hydrochloride: A hydrochloride salt form of the compound with similar properties.

    2-(oxolan-3-yl)ethan-1-ol: A related compound lacking the amino group, used in similar applications.

Uniqueness

2-[(oxolan-3-yl)amino]ethan-1-ol is unique due to the presence of both an oxolane ring and an aminoethanol group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-(oxolan-3-ylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-3-2-7-6-1-4-9-5-6/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGQKDOPRYGOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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